![molecular formula C22H27N7OS B2568883 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351594-65-4](/img/structure/B2568883.png)
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N7OS and its molecular weight is 437.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyridazine Ring : Contributes to the compound's ability to interact with biological targets.
- Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and antitumor effects.
- Thiazole and Piperidine Units : Enhance the pharmacological profile and may influence receptor binding.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For example, a related thiazole-pyrazole hybrid was shown to inhibit the growth of various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 25 µg/mL .
Enzyme Inhibition
α-Glucosidase and Urease Inhibition : The compound has been investigated for its inhibitory effects on α-glucosidase and urease enzymes. The IC50 values for related compounds in this category were reported as follows:
Compound | α-Glucosidase IC50 (µM) | Urease IC50 (µM) |
---|---|---|
Compound 6 | 2.50 ± 0.30 | 14.30 ± 3.90 |
Compound 7 | 3.20 ± 0.10 | 19.20 ± 0.10 |
Acarbose (Standard) | 5.30 ± 0.30 | 31.40 ± 2.50 |
These results indicate that certain substitutions on the pyrazole ring significantly enhance enzyme inhibition .
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including HCT116 and MDA-MB-231 cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range, suggesting potential as a chemotherapeutic agent .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that specific substituents on the pyrazole and thiazole rings play critical roles in enhancing biological activity:
- Trifluoromethyl Groups : Increase binding affinity to active sites of enzymes through hydrogen bonding interactions.
- Hydroxyl Groups : Enhance inhibitory potential by forming additional hydrogen bonds with target enzymes.
- Nitro and Chloro Substituents : Improve electronic properties, facilitating better interaction with biological targets.
Case Study 1: Antidiabetic Potential
A study focused on the antidiabetic properties of thiazole-based compounds similar to the target molecule demonstrated significant inhibition of α-glucosidase activity, highlighting their potential as therapeutic agents for managing diabetes .
Case Study 2: Anticancer Activity
Another investigation into related compounds revealed that modifications of the piperidine moiety led to enhanced cytotoxicity against breast cancer cells. The study emphasized the importance of structural diversity in developing effective anticancer drugs .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of compounds containing pyrazole and pyridazine derivatives in anticancer therapies. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The thiazole and pyrazole components are known for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant inhibition against a range of bacterial strains, making them candidates for developing new antibiotics.
Anti-inflammatory Effects
Compounds derived from piperidine and thiazole frameworks have been investigated for their anti-inflammatory properties. In vivo studies show that these compounds can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:
- Formation of the pyridazine ring via cyclization reactions.
- Introduction of the pyrazole moiety through hydrazone formation.
- Coupling with tetrahydrobenzo[d]thiazole derivatives.
- Final carboxamide formation through acylation reactions.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c1-14-13-15(2)29(27-14)20-8-7-19(25-26-20)28-11-9-16(10-12-28)21(30)24-22-23-17-5-3-4-6-18(17)31-22/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYOHAGYKSUHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=C(S4)CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。